BenchChemオンラインストアへようこそ!

GDC-0152

IAP inhibition Smac mimetic binding affinity

GDC-0152 is a monovalent Smac mimetic with defined Ki values (14-43 nM) across XIAP, cIAP1/2, and ML-IAP. Validated in vivo in osteosarcoma xenografts, engages RIPK1-dependent necroptosis in TNFα-present models. Clinical Phase 1 reference compound for IAP antagonism biomarker development. Ideal for oncology and regulated cell death research.

Molecular Formula C25H34N6O3S
Molecular Weight 498.6 g/mol
CAS No. 873652-48-3
Cat. No. B612063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0152
CAS873652-48-3
SynonymsGDC0152;  GDC0152;  GDC 0152;  RG 7419;  RG-7419;  RG7419.
Molecular FormulaC25H34N6O3S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC
InChIInChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1
InChIKeyWZRFLSDVFPIXOV-LRQRDZAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GDC-0152 (CAS 873652-48-3) Chemical Identity and IAP Antagonist Class Baseline


GDC-0152, chemically designated as (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide (CAS 873652-48-3, molecular formula C25H34N6O3S, molecular weight 498.64 Da), is a monovalent small-molecule second mitochondria-derived activator of caspases (Smac) mimetic that functions as a pan-inhibitor of apoptosis proteins (IAP) antagonist [1]. The compound was developed as a clinical candidate for oncology applications and has advanced to Phase 1 clinical evaluation for solid cancers [2].

Why Generic IAP Antagonist Substitution Is Not Equivalent to GDC-0152 (CAS 873652-48-3)


IAP antagonists exhibit substantial divergence in target binding profiles, selectivity across IAP family members, and functional outcomes. GDC-0152 demonstrates a defined binding affinity hierarchy across XIAP, ML-IAP, cIAP1, and cIAP2 with Ki values spanning 14 nM to 43 nM, while displaying markedly reduced affinity for cIAP1-BIR2 and cIAP2-BIR2 domains . This differential domain selectivity directly impacts degradation kinetics, caspase activation thresholds, and cellular response patterns. Furthermore, GDC-0152 engages necroptotic signaling through RIPK1 activation, a mechanism not uniformly observed across other monovalent Smac mimetics [1]. Substitution with alternative IAP antagonists lacking this precise selectivity fingerprint or necroptotic engagement profile would confound experimental reproducibility and compromise therapeutic window predictions.

Quantitative Differential Evidence for GDC-0152 (CAS 873652-48-3) Against Comparator IAP Antagonists


Broad-Spectrum IAP Binding Affinity Profile: GDC-0152 Ki Values Across Four IAP Family Members

GDC-0152 exhibits a quantifiable binding profile across four distinct IAP family members in cell-free fluorescence polarization competition assays. Against XIAP-BIR3, ML-IAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 domains, GDC-0152 demonstrates Ki values of 28 nM, 14 nM, 17 nM, and 43 nM, respectively . Notably, binding to the BIR2 domains of cIAP1 and cIAP2 is significantly weaker (Ki = 112 nM), indicating domain selectivity within the same target proteins . This contrasts with bivalent Smac mimetics such as birinapant, which exhibits preferential cIAP1 targeting with Kd < 1 nM but different selectivity profiles .

IAP inhibition Smac mimetic binding affinity XIAP cIAP1 cIAP2 ML-IAP

Cytotoxicity Selectivity: GDC-0152 Preserves Normal Mammary Epithelial Cell Viability While Reducing Breast Cancer Cell Viability

GDC-0152 demonstrates differential cytotoxicity between cancerous and normal mammary epithelial cells. In MDA-MB-231 breast cancer cells, GDC-0152 reduces cell viability through cIAP1 degradation and caspase-3/7 activation. In contrast, normal human mammary epithelial cells (HMEC) remain unaffected under identical treatment conditions [1]. This selectivity profile distinguishes GDC-0152 from broader cytotoxic agents and provides a quantifiable therapeutic index relevant to preclinical experimental design.

breast cancer selectivity index cytotoxicity normal epithelial cells cancer cell viability

In Vivo Osteosarcoma Growth Suppression: GDC-0152 Matches LCL161 Efficacy in Murine Xenograft Models

In a direct comparative in vivo study using murine osteosarcoma models, both GDC-0152 and LCL161 suppressed the growth of subcutaneously and intramuscularly implanted osteosarcomas to a comparable degree [1]. Co-treatment with doxorubicin and either Smac mimetic impeded average osteosarcoma growth to a greater extent than either drug alone, though differences did not reach statistical significance [1]. This head-to-head comparison establishes GDC-0152 as equivalent to LCL161 in osteosarcoma growth suppression while providing a validated alternative for experimental protocols requiring a distinct chemical scaffold or pharmacokinetic profile.

osteosarcoma in vivo efficacy xenograft tumor growth inhibition metastasis LCL161

Cytotoxic Potency Comparison: GDC-0152 Versus Analog WX20120108 Across Seven Cancer Cell Lines

A direct comparative cytotoxicity study evaluated GDC-0152 against its analog WX20120108 across a panel of seven cell lines including HepG2 (hepatocellular carcinoma), Skov3 and Skov3/T (ovarian cancer and taxol-resistant variant), MDA-MB-231 (breast cancer), HeLa and HeLa-bcl2 (cervical cancer and Bcl-2-overexpressing variant), and HLF (normal human lung fibroblasts) [1]. In all six cancer cell lines tested, WX20120108 exhibited consistently lower IC50 values than GDC-0152, indicating superior potency of the analog compound [1]. This dataset establishes GDC-0152 as a reference benchmark against which novel IAP antagonist analogs can be quantitatively compared for potency improvements.

IC50 comparison cancer cell lines analog benchmarking cytotoxicity profiling WX20120108

Mechanistic Differentiation: GDC-0152 Engages Necroptotic Signaling via RIPK1 Activation

GDC-0152, along with LCL161 and SM-164, sensitizes murine osteosarcoma cells to killing by low levels of TNFα through a mechanism requiring RIPK1 expression and activity [1]. RIPK3 expression varied considerably between tumors but was not required for IAP antagonism to sensitize osteosarcoma cells to TNFα [1]. This necroptotic signaling engagement represents a mechanistically distinct cell death pathway from classical apoptosis induction. Notably, the sensitization was specific to TNFα and did not extend to TRAIL-mediated killing [1]. Among Smac mimetics, GDC-0152 has been specifically noted to activate RIPK1-dependent necroptosis pathways [2], distinguishing its functional profile from IAP antagonists that primarily operate through apoptotic mechanisms alone.

necroptosis RIPK1 TNFα sensitization osteosarcoma non-apoptotic cell death

Clinical Development Status: GDC-0152 Phase 1 Evaluation in Solid Cancers

GDC-0152 has advanced to Phase 1 clinical evaluation for the treatment of solid cancers, providing human pharmacokinetic and safety data that are unavailable for preclinical-only IAP antagonist tool compounds . Among Smac mimetics that have entered clinical development, GDC-0152 represents one of the monovalent compounds evaluated in oncology trials, alongside LCL161, AT-406, and birinapant [1]. This clinical-stage characterization distinguishes GDC-0152 from research-grade IAP antagonists lacking human exposure data.

clinical trial Phase 1 solid tumors clinical candidate translational research

Evidence-Based Research and Industrial Application Scenarios for GDC-0152 (CAS 873652-48-3)


Osteosarcoma Xenograft Studies Requiring Validated In Vivo IAP Antagonist Activity

Investigators employing murine osteosarcoma xenograft models (subcutaneous or intramuscular implantation of 1029H or KRIB cells) can select GDC-0152 as a validated IAP antagonist with demonstrated in vivo tumor growth suppression comparable to LCL161 . The compound's efficacy has been established in both monotherapy and doxorubicin combination protocols, providing a robust reference for preclinical osteosarcoma studies . Researchers should note that in vivo activity correlates with tumor-infiltrating immune cell-derived TNFα, and sensitivity depends on RIPK1 expression in tumor cells .

Structure-Activity Relationship (SAR) Benchmarking for Novel IAP Antagonist Development

Medicinal chemistry programs developing next-generation IAP antagonists can utilize GDC-0152 as a well-characterized reference standard with defined IC50 values across seven cell lines, including chemoresistant variants (Skov3/T, HeLa-bcl2) . The direct comparative dataset with analog WX20120108 enables quantitative potency comparisons and structure-based optimization studies . The monovalent scaffold and established SAR from the original discovery publication provide a foundation for analog design and validation.

Mechanistic Studies of TNFα-Sensitized Necroptosis in Apoptosis-Resistant Cancer Models

For research programs investigating non-apoptotic regulated cell death pathways, GDC-0152 provides a validated tool compound that engages RIPK1-dependent necroptotic signaling in the presence of TNFα . This application is particularly relevant for apoptosis-resistant cancer models where classical caspase-mediated cell death is impaired. Experimental protocols should include TNFα supplementation or verification of endogenous TNFα sources, as GDC-0152 monotherapy exhibits limited in vitro cytotoxicity in the absence of TNFα .

Clinical Biomarker Validation Studies Requiring Human-Exposed Reference Compound

Translational research programs developing pharmacodynamic biomarkers for IAP antagonism can utilize GDC-0152 as a clinical-stage reference compound with established human exposure data . The compound's defined binding profile across XIAP, cIAP1, cIAP2, and ML-IAP enables correlation of in vitro target engagement assays with clinical biomarker strategies. Researchers should note that GDC-0152 was evaluated in Phase 1 solid tumor trials, providing a translational bridge between preclinical findings and clinical development contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0152

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.